

Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate from acetophenone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1597154

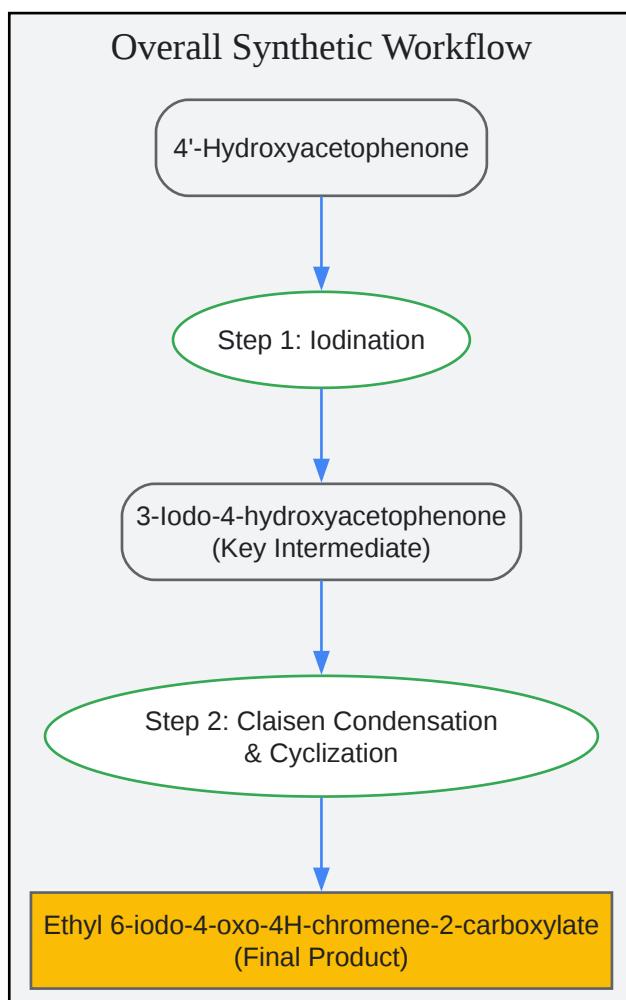
[Get Quote](#)

Application Note: A-734

Topic: A Robust, Two-Step Synthesis of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate** from a Commercially Available Acetophenone Precursor

Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Chromone Scaffold


The chromone (4H-1-benzopyran-4-one) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.^{[1][2]} This scaffold is integral to natural products like flavonoids and is a key component in synthetic drugs with a wide therapeutic index, including anticancer, anti-inflammatory, and antiviral agents.^{[3][4][5]} The functionalization of the chromone core, such as the introduction of a halogen at the 6-position, provides a critical handle for further molecular elaboration, making these derivatives highly valuable in drug discovery programs.

This application note provides a detailed, field-proven protocol for the synthesis of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**, a versatile intermediate for medicinal chemistry. The synthesis begins with the commercially available and cost-effective starting material, 4'-

hydroxyacetophenone, and proceeds through a reliable two-step sequence: regioselective iodination followed by a base-mediated cyclization.

Overall Synthetic Strategy

The synthesis is designed for efficiency and scalability, transforming a simple phenolic ketone into the target chromone in two distinct stages. The retrosynthetic analysis identifies 3-iodo-4-hydroxyacetophenone as the key intermediate, which is formed via electrophilic aromatic substitution. This intermediate possesses the necessary functionalities—a phenolic hydroxyl group and a methyl ketone—to undergo a Claisen-type condensation with diethyl oxalate, followed by an intramolecular cyclization to construct the target chromone ring system.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of the Key Intermediate: 3-Iodo-4-hydroxyacetophenone Principle and Rationale

The first step involves the regioselective iodination of 4'-hydroxyacetophenone. This is an electrophilic aromatic substitution reaction. The regioselectivity is controlled by the directing effects of the substituents on the aromatic ring:

- Hydroxyl (-OH) group: A strongly activating, ortho-, para- directing group.
- Acetyl (-COCH₃) group: A deactivating, meta- directing group.

The powerful activating effect of the hydroxyl group governs the position of substitution. Since the para position is blocked by the acetyl group, the incoming electrophile (I⁺) is directed exclusively to the ortho position, yielding the desired 3-iodo-4-hydroxyacetophenone.^[6] A common and effective method for this transformation utilizes sodium iodide in the presence of an oxidizing agent like sodium hypochlorite (household bleach), which generates the iodine electrophile in situ.

Detailed Experimental Protocol: Iodination

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-hydroxyacetophenone (10.0 g, 73.4 mmol) in 95% ethanol (50 mL).
- Reagent Addition: Add sodium iodide (12.1 g, 80.7 mmol) to the solution and stir until it dissolves completely.
- Initiation of Iodination: While stirring vigorously at room temperature, add household bleach (sodium hypochlorite, ~8.25% solution, 70 mL) dropwise over a period of 20-30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The solution will turn from colorless to a light yellow/orange color.
- Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1

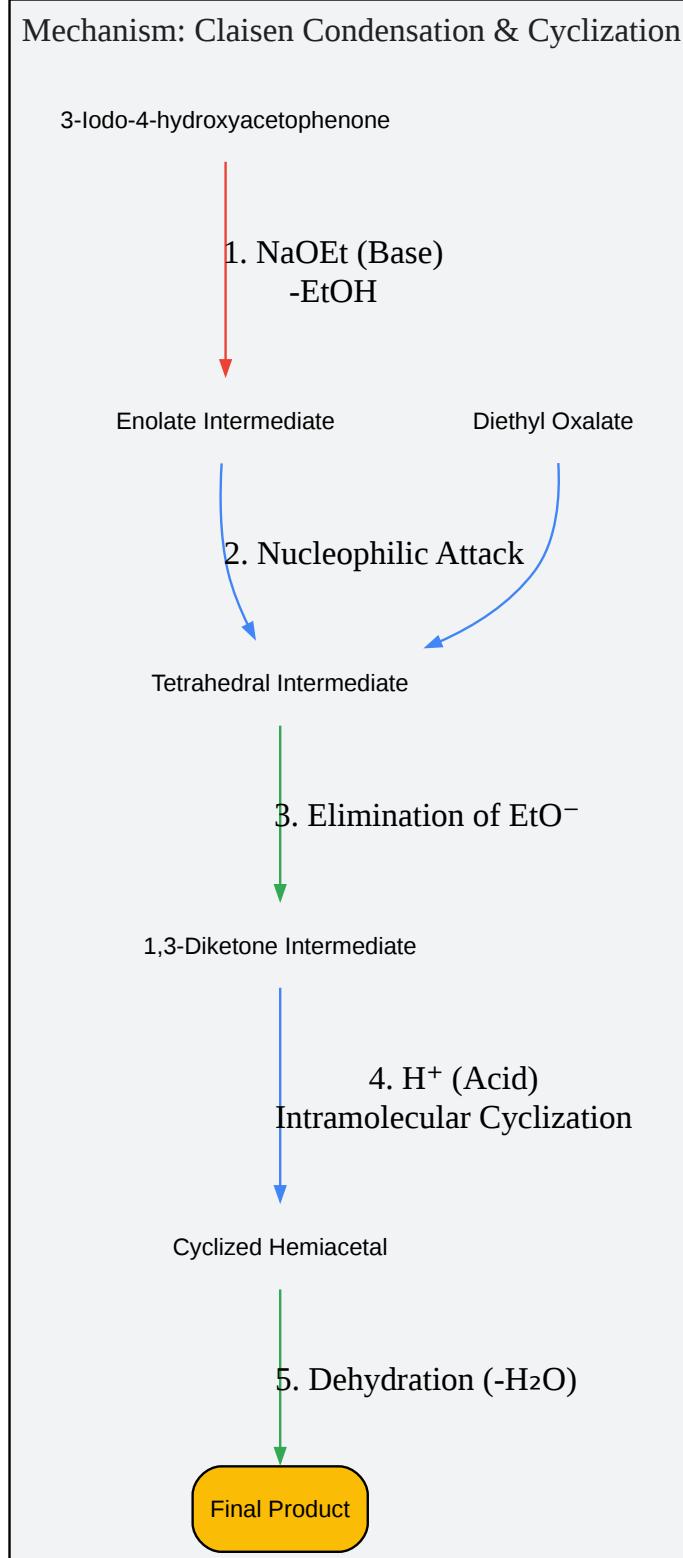
hexanes:ethyl acetate eluent system. The product spot will be less polar than the starting material.

- **Work-up:** Once the reaction is complete, cool the flask in an ice bath. Quench the excess oxidant by adding 10% aqueous sodium thiosulfate solution (~20 mL) until the yellow color disappears.
- **Precipitation:** Acidify the solution by the dropwise addition of 2 M hydrochloric acid (HCl) until the pH is approximately 2-3. A pale-yellow precipitate will form.
- **Isolation and Purification:** Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL). Dry the solid under vacuum to afford 3-iodo-4-hydroxyacetophenone. Further purification can be achieved by recrystallization from an ethanol/water mixture if required.

Expected Results & Characterization

Parameter	Expected Value
Yield	85-95%
Appearance	Pale yellow to off-white solid
Melting Point	145-148 °C
¹ H NMR (CDCl ₃)	δ ~12.5 (s, 1H, -OH), 8.2 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H), 2.6 (s, 3H, -CH ₃)

Part B: Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate Principle and Rationale


This transformation is achieved through a base-mediated crossed Claisen condensation followed by an acid-catalyzed intramolecular cyclization.[\[7\]](#)

- **Claisen Condensation:** The methyl ketone of 3-iodo-4-hydroxyacetophenone is deprotonated by a strong base (sodium ethoxide) to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an ideal partner

for this crossed condensation as it lacks α -hydrogens and cannot self-condense.[8][9] The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form a 1,3-diketone intermediate.

- **Cyclization:** The reaction mixture is then acidified. The acid protonates the phenolic hydroxyl group, which then undergoes a nucleophilic attack on the proximate ketone, leading to a cyclization event. Subsequent dehydration (loss of a water molecule) from this cyclic hemiacetal intermediate yields the stable aromatic chromone ring system.[10][11][12]
- **Choice of Base:** Sodium ethoxide is the base of choice. Using an alkoxide that matches the ester (diethyl oxalate) prevents transesterification, a potential side reaction that would complicate the product mixture.[13]

Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Key steps in the formation of the chromone ring.

Detailed Experimental Protocol: Cyclization

- Reaction Setup: Prepare a solution of sodium ethoxide by carefully adding metallic sodium (1.8 g, 78.3 mmol) in small pieces to absolute ethanol (80 mL) under an inert atmosphere (N_2) in a 250 mL three-neck flask equipped with a reflux condenser. Allow the sodium to react completely.
- Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of 3-iodo-4-hydroxyacetophenone (10.0 g, 38.2 mmol) in absolute ethanol (40 mL). Then, add diethyl oxalate (7.0 g, 6.0 mL, 47.9 mmol) dropwise.
- Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. A solid precipitate may form during the reaction.
- Acidification and Cyclization: After cooling to room temperature, pour the reaction mixture into a beaker containing ice (~150 g) and concentrated hydrochloric acid (15 mL). Stir the mixture vigorously for 30 minutes. A precipitate will form.
- Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water, followed by a small amount of cold ethanol. Dry the solid under vacuum. The product, **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**, is typically obtained as a solid with sufficient purity for many applications. Recrystallization from ethanol can be performed for higher purity.

Summary of Results and Characterization

Compound	Formula	MW	Yield	Appearance
3-iodo-4-hydroxyacetophenone	$C_8H_7IO_2$	262.05	85-95%	Pale yellow solid
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate	$C_{12}H_9IO_4$	344.10	70-80%	Off-white to light tan solid

Characterization Data for Final Product (**Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**):

[14][15][16][17]

- Melting Point: ~168-171 °C
- ^1H NMR (CDCl_3): δ ~8.4 (d, 1H), 7.9 (dd, 1H), 7.3 (d, 1H), 7.1 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H).
- ^{13}C NMR (CDCl_3): δ ~177.5, 160.8, 154.5, 144.1, 137.2, 125.8, 122.9, 120.1, 114.9, 89.1, 62.9, 14.2.
- IR (KBr, cm^{-1}): ~1740 (C=O, ester), 1650 (C=O, ketone), 1610, 1470 (C=C, aromatic).

Troubleshooting and Safety Precautions

- Incomplete Iodination: Ensure the bleach solution is fresh and of sufficient concentration. Vigorous stirring is crucial for the biphasic reaction.
- Low Yield in Cyclization: The use of absolute (anhydrous) ethanol and freshly prepared sodium ethoxide is critical. Water will inhibit the Claisen condensation. Ensure all sodium has reacted before adding the ketone.
- Safety: Handle sodium metal with extreme care; it reacts violently with water. Perform the sodium ethoxide preparation under an inert atmosphere. All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

This application note details a reliable and efficient two-step synthesis of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate** starting from 4'-hydroxyacetophenone. The protocols are robust and provide good to excellent yields of both the key intermediate and the final product. This versatile chromone derivative serves as a valuable building block for the development of novel therapeutic agents and molecular probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijrpc.com [ijrpc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ijrar.org [ijrar.org]
- 6. (Solved) - Experiment Goals 4'-Hydroxyacetophenone is an aromatic compound... (1 Answer) | Transtutors [transtutors.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journal.bcrec.id [journal.bcrec.id]
- 13. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Ethyl 6-ido-4-oxo-4H-chromene-2-carboxylate | C₁₂H₉I₁O₄ | CID 2775235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ETHYL 6-IDO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | CAS 35204-44-5 [matrix-fine-chemicals.com]
- 16. 35204-44-5|Ethyl 6-ido-4-oxo-4H-chromene-2-carboxylate|BLD Pharm [bldpharm.com]
- 17. scbt.com [scbt.com]
- To cite this document: BenchChem. [Synthesis of Ethyl 6-ido-4-oxo-4H-chromene-2-carboxylate from acetophenone.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597154#synthesis-of-ethyl-6-ido-4-oxo-4h-chromene-2-carboxylate-from-acetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com